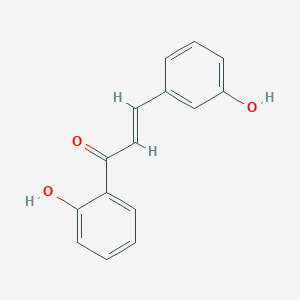

3,2'-Dihydroxychalcone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-1-(2-hydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-12-5-3-4-11(10-12)8-9-15(18)13-6-1-2-7-14(13)17/h1-10,16-17H/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLEVPIDFNNFTHJ-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C=CC2=CC(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)/C=C/C2=CC(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601345756 | |

| Record name | 2',3-Dihydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36574-83-1 | |

| Record name | MLS002693861 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2',3-Dihydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 3,2'-Dihydroxychalcone

Foreword

Chalcones, characterized by their open-chain flavonoid structure, represent a class of natural compounds with a remarkable breadth of biological activities.[1] Their versatile scaffold, consisting of two aromatic rings linked by an α,β-unsaturated ketone system, allows for extensive chemical modification, making them a focal point of drug discovery and development.[1][2] Among these, 3,2'-Dihydroxychalcone has emerged as a molecule of significant interest due to its potent bioactivities. This guide provides a comprehensive exploration of its mechanisms of action, intended for researchers, scientists, and drug development professionals. We will delve into the molecular pathways it modulates, the experimental evidence supporting these claims, and the practical methodologies used to elucidate its function.

Core Physicochemical Properties and Bioavailability

3,2'-Dihydroxychalcone is a naturally occurring flavonoid found in various plant sources.[3] Its biological effects are intrinsically linked to its chemical structure, which facilitates interactions with a variety of cellular targets.

-

IUPAC Name: (E)-1-(2-hydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one[4]

-

Molecular Formula: C₁₅H₁₂O₃[4]

-

Molecular Weight: 240.25 g/mol [4]

The presence of hydroxyl groups at the 2' and 3 positions is crucial for its chemical reactivity and biological functions, particularly its antioxidant and enzyme-inhibitory properties.[1]

Primary Mechanisms of Action: A Multi-Target Approach

3,2'-Dihydroxychalcone does not operate through a single mechanism but rather engages multiple cellular pathways. Its pleiotropic effects are primarily centered around its antioxidant, anti-inflammatory, and anticancer activities.

Antioxidant and Cytoprotective Effects

A foundational aspect of 3,2'-Dihydroxychalcone's activity is its ability to mitigate oxidative stress, a key pathological factor in numerous diseases.[5]

Direct Radical Scavenging: The primary mode of antioxidant action involves the direct modulation of oxidative pathways. The phenolic hydroxyl groups on the chalcone structure can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to lipids, proteins, and DNA.[3][5] This direct interaction helps maintain cellular integrity under conditions of oxidative stress.[3]

Activation of the Nrf2-ARE Signaling Pathway: While direct evidence for 3,2'-Dihydroxychalcone is still emerging, related chalcones are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[6][7] This pathway is a master regulator of the cellular antioxidant response. Upon activation by chalcones, Nrf2 translocates to the nucleus, binds to the ARE sequence in the promoter region of target genes, and initiates the transcription of a battery of cytoprotective and antioxidant enzymes, including heme oxygenase-1 (HO-1) and γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione (GSH) synthesis.[6] This mechanism provides a sustained defense against oxidative insults.

Anti-Inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Chalcones, including 3,2'-Dihydroxychalcone, exert potent anti-inflammatory effects by targeting key nodes in the inflammatory cascade.[8]

Inhibition of Pro-Inflammatory Enzymes: One of the principal mechanisms is the inhibition of enzymes involved in the arachidonic acid metabolism pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[9][10] By inhibiting these enzymes, the production of pro-inflammatory mediators like prostaglandins and leukotrienes is significantly reduced.

Modulation of Inflammatory Signaling Pathways: 3,2'-Dihydroxychalcone can suppress the activation of key transcription factors that orchestrate the inflammatory response, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[9] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli (like LPS or ROS) trigger the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Chalcones can inhibit IκBα phosphorylation, thereby preventing NF-κB activation.[11] This leads to a downstream reduction in the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10][11]

Suppression of Immune Cell Activation: Studies have shown that various hydroxychalcones can inhibit the degranulation of mast cells and neutrophils.[8] This prevents the release of pre-formed inflammatory mediators like histamine and enzymes such as β-glucuronidase and lysozyme, which contribute to tissue damage and amplification of the inflammatory response.[8]

Anticancer Mechanisms

The anticancer properties of dihydroxychalcones are multifaceted, involving the induction of programmed cell death, cell cycle arrest, and sensitization to conventional therapies.[1]

Induction of Apoptosis: A key anticancer mechanism is the induction of apoptosis. Evidence from the closely related 2,2'-Dihydroxychalcone shows it can trigger the intrinsic apoptotic pathway.[1] This involves:

-

Caspase Activation: Activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the execution of cell death.[1]

-

Modulation of Bcl-2 Family Proteins: Shifting the balance between pro- and anti-apoptotic proteins. Chalcones have been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[12][13] This change in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Cell Cycle Arrest: Dihydroxychalcones can halt the proliferation of cancer cells by inducing cell cycle arrest, particularly at the G2/M transition phase.[1] This is achieved by downregulating the expression of key cell cycle regulatory proteins, including Cyclin A, Cyclin B1, and the cyclin-dependent kinase cdc2, which are essential for entry into mitosis.[1]

Chemosensitization via Enzyme Inhibition: A compelling mechanism is the ability to sensitize cancer cells to traditional chemotherapeutic agents. 2,2'-Dihydroxychalcone is a potent inhibitor of Glutathione S-transferase (GST), a crucial enzyme in phase II detoxification that cancer cells use to neutralize and expel anticancer drugs.[1] By inhibiting GST, the chalcone prevents the detoxification of drugs like chlorambucil and melphalan, thereby increasing their intracellular concentration and enhancing their cytotoxicity.[1]

Quantitative Data and Efficacy

The biological activity of a compound is best understood through quantitative measures of its efficacy. While data specifically for 3,2'-Dihydroxychalcone is limited, studies on closely related analogs provide valuable benchmarks.

| Compound | Target/Cell Line | Activity | IC₅₀ / Concentration | Reference |

| 2,2'-Dihydroxychalcone | Glutathione S-Transferase (GST) | Enzyme Inhibition | 28.9 µM | [1] |

| 2,2'-Dihydroxychalcone | Human Prostate Cancer Cells (PC3) | Reduced Cell Viability | Significant effect at 1-50 µM | [1] |

| 2,2'-Dihydroxychalcone | Human Prostate Cancer Cells | Caspase-3 Activation | 70% decrease in viability at 25 µM | [1] |

| 2'-Hydroxychalcone | Zebrafish (CuSO₄-induced inflammation) | Inflammation Inhibition | ~60% inhibition at 12.5 µM | [9] |

| Related Chalcone (DDC) | Murine Neuronal Cells | Neuroprotection | Significant effect at 3-30 µM | [6] |

Key Experimental Protocols

Validating the mechanisms of action described requires robust experimental methodologies. The following protocols are standard in the field for assessing the biological activities of novel compounds like 3,2'-Dihydroxychalcone.

Protocol 1: Western Blotting for Protein Expression Analysis

Objective: To quantify changes in the expression levels of specific proteins (e.g., Bcl-2, Caspase-3, p-IκBα) in cells treated with 3,2'-Dihydroxychalcone.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line like PC3) at an appropriate density. Once attached, treat with varying concentrations of 3,2'-Dihydroxychalcone for a predetermined time. Include vehicle-only and positive controls.

-

Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).

Protocol 2: Apoptosis Assay by Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with 3,2'-Dihydroxychalcone.

Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with 3,2'-Dihydroxychalcone for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Analysis: Use flow cytometry software to gate the populations and determine the percentage of cells in each quadrant.

Conclusion and Future Directions

3,2'-Dihydroxychalcone is a promising bioactive compound that exerts its effects through a sophisticated network of molecular interactions. Its ability to simultaneously quell oxidative stress and inflammation while inducing cell cycle arrest and apoptosis in cancer cells underscores its therapeutic potential. The core of its mechanism lies in the modulation of key signaling pathways like Nrf2-ARE and NF-κB, and the direct inhibition of enzymes critical to disease progression.

Future research should focus on obtaining more specific quantitative data (IC₅₀ values) for 3,2'-Dihydroxychalcone against a wider array of targets. In vivo studies are crucial to validate the efficacy observed in cellular models and to assess its pharmacokinetic and safety profiles. Elucidating the precise binding interactions with its molecular targets through structural biology and computational modeling will further refine our understanding and pave the way for the rational design of next-generation chalcone-based therapeutics.

References

- Exploring the Mechanism of 2ʹ-Hydroxychalcone Improving Inflammation I | DDDT. (2025). Drug Design, Development and Therapy.

- 2,2'-Dihydroxychalcone | 15131-80-3 | Benchchem. Benchchem.

- The Plant-Derived Chalcone 2,2′,5′-Trihydroxychalcone Provides Neuroprotection against Toll-Like Receptor 4 Triggered Inflammation in Microglia - PMC. PubMed Central.

- Synthesis and anti-inflammatory effect of chalcones and related compounds. PubMed.

- 2',3-Dihydroxychalcone | C15H12O3 | CID 5270542. PubChem.

- The Biological Activity of 2',3'-Dihydroxy-4',6'-dimethoxychalcone: A Technical Guide. Benchchem.

- 3,2'-Dihydroxychalcone | 36574-83-1 | FD66439. Biosynth.

- Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC. PubMed Central.

- Chalcones as potent tyrosinase inhibitors: the effect of hydroxyl positions and numbers. Phytochemistry.

- Molecular structures of the three 2'-hydroxy chalcone derivatives. ResearchGate.

- Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. National Institutes of Health.

- 3,2′-Dihydroxychalcone AldrichCPR. Sigma-Aldrich.

- 3-Deoxysappanchalcone Inhibits Skin Cancer Proliferation by Regulating T-Lymphokine-Activated Killer Cell-Originated Protein Kinase in vitro and in vivo - PMC. PubMed Central.

- The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation. MDPI.

- Structure–Activity Relationship of Natural Dihydrochalcones and Chalcones, and Their Respective Oxyalkylated Derivatives as Anti-Saprolegnia Agents - PMC. National Institutes of Health.

- New Glycosylated Dihydrochalcones Obtained by Biotransformation of 2′-Hydroxy-2-methylchalcone in Cultures of Entomopathogenic Filamentous Fungi. MDPI.

- Effects of 2′,6′-dihydroxy-4′-methoxydihidrochalcone on innate inflammatory response. Taylor & Francis Online.

- Synthesis and biological activities of some chalcone derivatives. ResearchGate.

- The Synthesis and Evaluation of Novel Hydroxyl Substituted Chalcone Analogs with in Vitro Anti-Free Radicals Pharmacological Activity and in Vivo Anti-Oxidation Activity in a Free Radical-Injury Alzheimer's Model - PMC. PubMed Central.

- Effects of 2'-3'-dihydroxy-4',6'-dimethoxychalcone derived from green perilla on auricle thickness in chronic contact dermatitis model mice. PubMed.

- A Novel Tri-Hydroxy-Methylated Chalcone Isolated from Chromolaena tacotana with Anti-Cancer Potential Targeting Pro-Survival Proteins. MDPI.

- Antioxidant activities of three dihydrochalcone glucosides from leaves of Lithocarpus pachyphyllus. PubMed.

- Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations. MDPI.

- 2',4'-Dihydroxy-3',6'-dimethoxychalcone | Anticancer Agent. MedChemExpress.

- Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. MDPI.

- Studies of synthetic chalcone derivatives as potential inhibitors of s | DDDT. Drug Design, Development and Therapy.

- Alpha, 2'-dihydroxy-4,4'-dimethoxydihydrochalcone inhibits cell proliferation, invasion, and migration in gastric cancer in part via autophagy. PubMed.

- Synthesis and evaluation of 2',4',6'-trihydroxychalcones as a new class of tyrosinase inhibitors. PubMed.

Sources

- 1. 2,2'-Dihydroxychalcone | 15131-80-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. biosynth.com [biosynth.com]

- 4. 2',3-Dihydroxychalcone | C15H12O3 | CID 5270542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Synthesis and Evaluation of Novel Hydroxyl Substituted Chalcone Analogs with in Vitro Anti-Free Radicals Pharmacological Activity and in Vivo Anti-Oxidation Activity in a Free Radical-Injury Alzheimer’s Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Effects of 2'-3'-dihydroxy-4',6'-dimethoxychalcone derived from green perilla on auricle thickness in chronic contact dermatitis model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. dovepress.com [dovepress.com]

- 11. mdpi.com [mdpi.com]

- 12. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Comprehensive Technical Guide on the Potential Therapeutic Targets of 3,2'-Dihydroxychalcone

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword

Chalcones, belonging to the flavonoid family, represent a class of naturally occurring small molecules with a wealth of documented pharmacological activities.[1] Their characteristic 1,3-diaryl-2-propen-1-one backbone serves as a versatile scaffold for therapeutic intervention. This guide focuses on a specific, promising derivative: 3,2'-Dihydroxychalcone. While the broader chalcone family is known for its anti-cancer, anti-inflammatory, and anti-diabetic properties, this document synthesizes the available evidence to specifically illuminate the therapeutic targets of the 3,2'-dihydroxy substituted compound, providing a technical foundation for future research and development.

Core Therapeutic Potential: Anti-Inflammatory Action

The most directly evidenced therapeutic application of 3,2'-Dihydroxychalcone lies in its anti-inflammatory properties. Studies have demonstrated its efficacy in animal models of inflammation, suggesting a strong potential for development as an anti-inflammatory agent.

In Vivo Evidence of Anti-Inflammatory Efficacy

Research has shown that 3,2'-Dihydroxychalcone exhibits remarkable inhibitory effects on polymyxin B-induced hind-paw edema in mice.[2] This model is indicative of acute inflammation, and the compound's ability to suppress this response points to its potent anti-inflammatory action.[2] This established in vivo effect serves as the cornerstone for exploring its underlying molecular mechanisms.

While the precise mechanisms for 3,2'-Dihydroxychalcone are still under full investigation, the broader chalcone literature points toward two primary, interconnected pathways that are likely responsible for this anti-inflammatory activity: the inhibition of the NF-κB signaling pathway and the activation of the Nrf2 antioxidant response.

Key Molecular Target 1: Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key strategy in the development of anti-inflammatory therapeutics.[3] Chalcones, as a class, are well-documented inhibitors of this pathway.[3]

Proposed Mechanism of NF-κB Inhibition

The canonical NF-κB signaling cascade involves the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB dimers (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, such as TNF-α, IL-6, and iNOS.[3]

Chalcones are believed to interfere with this process primarily by inhibiting the degradation of IκBα, thus sequestering NF-κB in the cytoplasm and preventing the inflammatory gene expression program.[3]

Figure 1: Proposed mechanism of NF-κB inhibition by 3,2'-Dihydroxychalcone. This diagram illustrates how the chalcone may prevent the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent pro-inflammatory gene expression.

Experimental Protocol: NF-κB Reporter Assay

To quantitatively assess the inhibitory effect of 3,2'-Dihydroxychalcone on NF-κB activation, a luciferase reporter assay is a standard and robust method.

Materials:

-

HEK293T or similar cell line

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Lipofectamine or other transfection reagent

-

3,2'-Dihydroxychalcone

-

TNF-α or Lipopolysaccharide (LPS) as an NF-κB activator

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.

-

Compound Treatment: After 24 hours, pre-treat the cells with varying concentrations of 3,2'-Dihydroxychalcone for 1-2 hours.

-

NF-κB Activation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 6-8 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage of NF-κB inhibition relative to the stimulated, untreated control. Determine the IC50 value from the dose-response curve.

Key Molecular Target 2: The Keap1-Nrf2 Antioxidant Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[4] Many chalcones are potent activators of this pathway, which contributes to their anti-inflammatory and cytoprotective effects.[4]

Mechanism of Nrf2 Activation

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and proteasomal degradation. Electrophilic compounds, including many chalcones, can covalently modify specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. As a result, newly synthesized Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[4]

Figure 2: Proposed mechanism of Nrf2 activation by 3,2'-Dihydroxychalcone. The chalcone is thought to modify Keap1, leading to the stabilization and nuclear translocation of Nrf2, which in turn activates the transcription of antioxidant genes.

Potential Therapeutic Applications in Oncology

The anticancer effects of chalcones are often multifactorial, stemming from their ability to induce apoptosis, cause cell cycle arrest, and inhibit angiogenesis. The modulation of the NF-κB and Nrf2 pathways, as discussed previously, also plays a crucial role in the tumor microenvironment.

Emerging Potential in Metabolic Diseases

There is growing evidence that chalcones and their dihydro-derivatives can positively impact metabolic health, particularly in the context of diabetes and insulin resistance.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central node in insulin signaling, and its proper functioning is essential for glucose uptake and metabolism.[7] Studies on other chalcone derivatives have shown that they can modulate this pathway, suggesting a potential mechanism for improving insulin sensitivity.[8] For example, Licochalcone A has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in breast cancer cells, highlighting the ability of chalcones to interact with this critical cascade.[8] Furthermore, a dihydrochalcone glycoside has been shown to prevent diabetic nephropathy in a mouse model.[9][10] While direct evidence for 3,2'-Dihydroxychalcone is needed, this represents a promising avenue for future investigation.

Figure 3: Potential modulation of the PI3K/Akt pathway by 3,2'-Dihydroxychalcone. This pathway is critical for insulin-mediated glucose uptake, and its modulation by the chalcone could have therapeutic implications for metabolic diseases.

Quantitative Data Summary for Related Chalcones

| Compound/Derivative | Target/Assay | Cell Line | Metric | Value (µM) |

| 2',4'-Dihydroxychalcone derivatives | Cytotoxicity | MCF-7 (Breast Cancer) | IC50 | 8.4 - 34.3[5] |

| 2',4'-Dihydroxychalcone derivatives | Cytotoxicity | PC-3 (Prostate Cancer) | IC50 | 9.3 - 29.4[5] |

| trans-Chalcone | Nrf2 Activation | AREc32 Reporter Cells | EC50 | < 30[11] |

| 3-Hydroxy-4,3′,4′,5′-tetramethoxychalcone | Cytotoxicity | Lung Cancer Cells | GI50 | Single-digit µM[3] |

| Cinnamaldehyde-based chalcone | Cytotoxicity | Caco-2 (Colon Cancer) | IC50 | 32.19[6] |

| 4,4'-dihydroxychalcone | Cytotoxicity | T47D (Breast Cancer) | IC50 | 62.20 (48h)[12] |

Conclusion and Future Perspectives

3,2'-Dihydroxychalcone is a compelling molecule with demonstrated anti-inflammatory activity. Based on extensive evidence from the broader chalcone family, its therapeutic potential likely extends to oncology and metabolic diseases through the modulation of key signaling pathways including NF-κB, Nrf2, and PI3K/Akt.

Future research should prioritize:

-

Quantitative Profiling: Determining the specific IC50 and EC50 values of 3,2'-Dihydroxychalcone against its putative molecular targets.

-

In Vivo Studies: Expanding on the initial anti-inflammatory findings to investigate its efficacy in preclinical models of cancer and diabetes.

-

Mechanism of Action: Elucidating the precise molecular interactions, including covalent binding to target proteins like Keap1.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

The foundational evidence presented in this guide strongly supports the continued investigation of 3,2'-Dihydroxychalcone as a promising lead compound for the development of novel therapeutics.

References

-

Montenegro, I., Said, B., Werner, E., Flores, S., & Madrid, A. (2021). Ultrasound assisted synthesis and cytotoxicity evaluation of known 2',4'-dihydroxychalcone derivatives against cancer cell lines. Food and Chemical Toxicology, 149, 111969. [Link]

-

Wu, T., et al. (2014). Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway. Planta Medica, 80(1), 58-65. [Link]

-

Lin, C. N., et al. (1997). Synthesis and anti-inflammatory effect of chalcones and related compounds. Journal of Pharmacy and Pharmacology, 49(5), 530-536. [Link]

-

Ahmad, S., et al. (2010). The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. Molecules, 15(12), 8620-8643. [Link]

-

Plaza, A., et al. (2021). IC50s of the inhibition of NF-κB activation, calculated for the samples (extracts and compounds of C. bolivianum). ResearchGate. [Link]

-

Li, Y., et al. (2018). Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells. Oncology Letters, 15(4), 5433-5438. [Link]

-

Sadegh, A. M., et al. (2020). Cell cytotoxicity of dihydrochalcone derivatives against various cancer cell lines compared to normal cells. ResearchGate. [Link]

-

Zhang, R., et al. (2023). Identification of Food-Derived Electrophilic Chalcones as Nrf2 Activators Using Comprehensive Virtual Screening Techniques. Foods, 12(13), 2583. [Link]

-

Ko, H. H., et al. (2004). The mechanism of anti-inflammatory activity of 2'-hydroxychalcone derivatives. ResearchGate. [Link]

-

Vaskova, J., et al. (2011). Testing the effect of 2′, 3, 4′-trihydroxychalcone in experimental diabetes mellitus: A pilot study. ResearchGate. [Link]

-

Zhang, T., et al. (2024). Targeting the PI3K/AKT/mTOR pathway offer a promising therapeutic strategy for cholangiocarcinoma patients with high doublecortin-like kinase 1 expression. ResearchGate. [Link]

-

Gendrisch, F., et al. (2024). Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds. International Journal of Molecular Sciences, 25(19), 10896. [Link]

-

Adeoye, O., et al. (2021). Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress. Expert Opinion on Therapeutic Targets, 25(5), 375-386. [Link]

-

Billin, A. N., et al. (2015). Heterocyclic chalcone activators of nuclear factor (erythroid-derived 2)-like 2 (Nrf2) with improved in vivo efficacy. Bioorganic & Medicinal Chemistry, 23(17), 5678-5687. [Link]

-

Yadav, V. R., et al. (2011). The role of chalcones in suppression of NF-κB-mediated inflammation and cancer. International Immunopharmacology, 11(3), 295-309. [Link]

-

Cell Signaling Technology. (2010). The PI3K/AKT signalling pathway. YouTube. [Link]

-

Perez-Vasquez, A., et al. (2019). 3′-O-β-d-glucopyranosyl-α,4,2′,4′,6′-pentahydroxy-dihydrochalcone, from Bark of Eysenhardtia polystachya Prevents Diabetic Nephropathy via Inhibiting Protein Glycation in STZ-Nicotinamide Induced Diabetic Mice. Molecules, 24(7), 1214. [Link]

-

Al-Omaim, W. S., et al. (2024). Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives. Molecules, 29(4), 819. [Link]

-

Wang, Y., et al. (2021). Synthesis and anti-inflammatory activity of novel steroidal chalcones with 3β-pregnenolone ester derivatives in RAW 264.7 cells in vitro. Steroids, 170, 108830. [Link]

-

Sim, S. P., et al. (2020). Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. International Journal of Molecular Sciences, 21(18), 6803. [Link]

-

Okoro, G., et al. (2022). NRF2 Activation by Nitrogen Heterocycles: A Review. Antioxidants, 11(10), 2038. [Link]

-

Adams, B. K., et al. (2012). Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): Anti-inflammatory and anti-cancer properties. ResearchGate. [Link]

-

Mahmoodi, N., et al. (2014). Anti-Cancerous Effect of 4,4'-Dihydroxychalcone ((2E,2'E)-3,3'-(1,4- Phenylene) Bis (1-(4-hydroxyphenyl) Prop-2-en- 1-one)) on T47D Breast Cancer Cell Line. ResearchGate. [Link]

-

Tewtrakul, S., et al. (2011). Dihydrochalcones with Antiinflammatory Activity from Leaves and Twigs of Cyathostemma argenteum. Journal of Natural Products, 74(8), 1836-1840. [Link]

-

Khan, H., et al. (2020). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. Cancers, 12(10), 2743. [Link]

-

Perez-Guerrero, C., et al. (2001). Synthesis and anti-inflammatory activity of three nitro chalcones. Medical Science Monitor, 7(6), 1148-1152. [Link]

-

Gornicka, A., et al. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. International Journal of Molecular Sciences, 25(1), 296. [Link]

-

Perez-Vasquez, A., et al. (2019). 3′-O-β-d-glucopyranosyl-α,4,2′,4′,6′-pentahydroxy-dihydrochalcone, from Bark of Eysenhardtia polystachya Prevents Diabetic Nephropathy via Inhibiting Protein Glycation in STZ-Nicotinamide Induced Diabetic Mice. ResearchGate. [Link]

-

Henrik's Lab. (2020). PI3K AKT mTOR Pathway (and the effects). YouTube. [Link]

-

Yesuf, A., et al. (2021). Design, Synthesis, Characterization and in vivo Antidiabetic Activity Evaluation of Some Chalcone Derivatives. Drug Design, Development and Therapy, 15, 3119–3131. [Link]

Sources

- 1. The role of chalcones in suppression of NF-κB-mediated inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.uniroma1.it [iris.uniroma1.it]

- 5. Ultrasound assisted synthesis and cytotoxicity evaluation of known 2',4'-dihydroxychalcone derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

in vitro antioxidant capacity of 3,2'-Dihydroxychalcone

An In-Depth Technical Guide to the In Vitro Antioxidant Capacity of 3,2'-Dihydroxychalcone

Abstract

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including significant antioxidant effects. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, making the discovery of potent antioxidants a critical goal for drug development. This technical guide provides a comprehensive framework for the in vitro evaluation of 3,2'-Dihydroxychalcone, a specific dihydroxylated chalcone, as a potential antioxidant agent. We delve into the structural rationale for its antioxidant potential, outline the primary molecular mechanisms of action, and provide detailed, field-proven protocols for its assessment using a multi-assay approach. This document is intended for researchers, chemists, and drug development professionals seeking to rigorously characterize and validate the antioxidant profile of this compound.

Introduction: The Therapeutic Potential of Chalcones

The chalcone framework is a cornerstone of the flavonoid family of natural products.[1] Their straightforward synthesis, typically via a Claisen-Schmidt condensation, and the versatility for structural modification have made them highly attractive targets for drug discovery.[2] A vast body of research highlights their anti-inflammatory, anticancer, and antimicrobial properties, many of which are mechanistically linked to their ability to mitigate oxidative stress.[3]

3,2'-Dihydroxychalcone is a specific derivative featuring hydroxyl groups on both aromatic rings (A-ring and B-ring). The number and position of these hydroxyl groups are considered critical determinants of a chalcone's antioxidant efficacy, as they can directly participate in neutralizing free radicals.[1] This guide establishes a robust scientific workflow to quantify this potential.

Physicochemical Characterization of 3,2'-Dihydroxychalcone

A precise understanding of the test article's properties is fundamental to any experimental design. The key physicochemical properties of 3,2'-Dihydroxychalcone are summarized below.

| Property | Value | Source(s) |

| Chemical Structure | (E)-1-(2-hydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one | |

| Molecular Formula | C₁₅H₁₂O₃ | , |

| Molecular Weight | 240.25 g/mol | , |

| CAS Number | 36574-83-1 | |

| Appearance | Solid | |

| InChI Key | BLEVPIDFNNFTHJ-CMDGGOBGSA-N |

Postulated Mechanisms of Antioxidant Action

The antioxidant activity of phenolic compounds like 3,2'-Dihydroxychalcone can be exerted through several mechanisms. A comprehensive evaluation must consider these different pathways.

3.1 Direct Radical Scavenging: This is the most direct antioxidant mechanism, involving the neutralization of free radicals via two primary pathways:

-

Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates a hydrogen atom to a radical (R•), quenching the radical and forming a more stable antioxidant radical (ArO•).

-

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant donates an electron to the radical, forming a radical cation (ArOH•+) and an anion. The radical cation then releases a proton to the solvent.

For 3,2'-Dihydroxychalcone, the 3-position hydroxyl group on ring B is predicted to be the primary site for hydrogen donation. The 2'-hydroxyl group on ring A is involved in a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen, which significantly reduces its ability to act as a hydrogen donor.[4] The resulting phenoxy radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic system, which is a key feature of effective radical scavengers.

3.2 Cellular Antioxidant Pathways: Beyond direct scavenging, chalcones can upregulate endogenous antioxidant defenses.[5] A key pathway is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of protective enzymes like heme oxygenase-1 (HO-1) and enzymes involved in glutathione (GSH) synthesis.[5]

A Multi-Assay Framework for In Vitro Evaluation

No single assay can fully capture the total antioxidant capacity of a compound. Different assays are based on different chemical principles and reaction environments. Therefore, a multi-assay approach is essential for a comprehensive and trustworthy assessment. We recommend a primary panel of three widely accepted assays that probe different aspects of antioxidant action.

Standard Operating Protocols

The following protocols are detailed to ensure reproducibility and accuracy. It is critical to include a known antioxidant standard (e.g., Ascorbic Acid, Trolox, Quercetin) in every experiment for comparison and validation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle & Causality: This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically. This is a foundational assay for assessing free-radical scavenging.

-

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly made and protected from light. Its absorbance at 517 nm should be ~1.0.

-

Sample Preparation: Prepare a stock solution of 3,2'-Dihydroxychalcone in methanol or DMSO. Perform serial dilutions to create a range of concentrations (e.g., 1 to 200 µM). Prepare identical dilutions of a standard antioxidant (e.g., Ascorbic Acid).

-

Assay Procedure (96-well plate format): a. To each well, add 100 µL of the DPPH working solution. b. Add 100 µL of the various concentrations of the chalcone or standard antioxidant. c. For the control (blank), add 100 µL of the solvent (methanol or DMSO) instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 (Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound).

-

IC₅₀ Determination: Plot the % Scavenging against the concentration of the chalcone. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined from this curve via non-linear regression.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

-

Principle & Causality: This assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•⁺). This radical is soluble in both aqueous and organic solvents, allowing for the assessment of hydrophilic and lipophilic antioxidants. The blue-green ABTS•⁺ is reduced back to its colorless neutral form by the antioxidant.

-

Methodology:

-

ABTS•⁺ Radical Generation: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes (1:1 v/v). c. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This forms the ABTS•⁺ stock solution.[4]

-

Working Solution Preparation: Dilute the ABTS•⁺ stock solution with a suitable buffer (e.g., phosphate buffer, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[4]

-

Sample Preparation: Prepare serial dilutions of 3,2'-Dihydroxychalcone and a standard (e.g., Trolox) in the buffer.

-

Assay Procedure (96-well plate format): a. Add 190 µL of the ABTS•⁺ working solution to each well. b. Add 10 µL of the serially diluted chalcone or standard.

-

Incubation: Incubate the plate at room temperature for 6-10 minutes.

-

Measurement: Read the absorbance at 734 nm.

-

Calculation & IC₅₀ Determination: Calculate the percentage of inhibition and determine the IC₅₀ value as described in the DPPH assay.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

-

Principle & Causality: This assay does not measure radical scavenging but rather the ability of a compound to act as a reducing agent. It quantifies the reduction of a ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to the intensely blue ferrous form (Fe²⁺-TPTZ) in an acidic medium. This provides a direct measure of the electron-donating capacity of the antioxidant.

-

Methodology:

-

FRAP Reagent Preparation: a. Buffer: 300 mM Acetate buffer (pH 3.6). b. TPTZ Solution: 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl. c. FeCl₃ Solution: 20 mM Ferric Chloride (FeCl₃·6H₂O) in water. d. Prepare the fresh FRAP working reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[6]

-

Sample Preparation: Prepare serial dilutions of 3,2'-Dihydroxychalcone. For the standard curve, prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions of known concentrations (e.g., 100 to 2000 µM).

-

Assay Procedure (96-well plate format): a. Add 180 µL of the pre-warmed FRAP reagent to each well. b. Add 20 µL of the diluted chalcone, standard, or blank (solvent).

-

Incubation: Incubate the plate at 37°C for 10-30 minutes.

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: Calculate the net absorbance for each sample and standard. Plot the standard curve of absorbance vs. Fe²⁺ concentration. Use the regression equation from the standard curve to determine the FRAP value of the 3,2'-Dihydroxychalcone samples, expressed as µM of Fe²⁺ equivalents.

-

Data Analysis and Presentation

IC₅₀ values from the DPPH and ABTS assays provide a measure of potency; a lower IC₅₀ indicates higher antioxidant activity. The FRAP value provides a quantitative measure of reducing power. This data should be summarized in a clear, comparative table.

Table 1: Template for Summarizing In Vitro Antioxidant Capacity (Note: The following table is a template. Values are illustrative and should be replaced with experimental data.)

| Compound / Standard | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) | FRAP Value (µM Fe²⁺ Equivalents at X µM) |

| 3,2'-Dihydroxychalcone | Experimental Value | Experimental Value | Experimental Value |

| Ascorbic Acid (Standard) | Experimental Value | Experimental Value | Experimental Value |

| Trolox (Standard) | Experimental Value | Experimental Value | Experimental Value |

Conclusion and Future Directions

This guide provides a validated, multi-faceted framework for the in vitro characterization of 3,2'-Dihydroxychalcone's antioxidant capacity. By employing assays that probe distinct mechanisms—hydrogen atom donation (DPPH), mixed-mode radical scavenging (ABTS), and electron-donating reducing power (FRAP)—researchers can build a comprehensive and reliable antioxidant profile for this compound. The provided protocols, rooted in established literature, are designed to yield robust and reproducible data.

Upon successful demonstration of in vitro activity, subsequent investigations should progress to cell-based assays to evaluate the compound's ability to mitigate oxidative stress in a biological context, assess its impact on pathways like Nrf2 activation, and determine any potential cytotoxicity before consideration for more advanced preclinical studies.

References

-

Wan Muhammad Haikal Wan Roshaimi, Siti Nabilla Aliya Mohd Nizar, Hifzhan Amin Azizi, Ahmad Saifuddin Mohamad Arshad, Juzaili Azizi, Uwaisulqarni M. Osman, and Suhana Arshad. (2024). EXPERIMENTAL AND SIMULATION OF HYDROXY CHALCONE DERIVATIVES AS ANTIOXIDANT AND DRUG-LIKE AGENTS. Malaysian Journal of Analytical Sciences, 28(6), 1297-1307. Available at: [Link]

-

Zarghi, A., et al. (2021). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Molecules. Available at: [Link]

-

Venkatachalam, H., Nayak, Y., & Jayashree, B. S. (2012). Evaluation of the Antioxidant Activity of Novel Synthetic Chalcones and Flavonols. International Journal of Advanced Biotechnology and Research. Available at: [Link]

-

ResearchGate. Standard Operating Procedure for FRAP Assay. Available at: [Link]

-

G-Biosciences. DPPH Antioxidant Assay Kit Technical Manual. Available at: [Link]

-

Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. Available at: [Link]

-

Sivakumar, P. M., et al. (2011). In-vitro evaluation of selected chalcones for antioxidant activity. Taylor & Francis Online. Available at: [Link]

-

Salehi, B., et al. (2021). Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials. PMC - PubMed Central. Available at: [Link]

-

PubChem. 2',3-Dihydroxychalcone Compound Summary. Available at: [Link]

-

Li, Y., et al. (2018). Antioxidant Structure⁻Activity Relationship Analysis of Five Dihydrochalcones. PubMed. Available at: [Link]

-

León-Rivera, I., et al. (2019). Evaluation of the radical scavenging activity of a series of synthetic hydroxychalcones towards the DPPH radical. ResearchGate. Available at: [Link]

-

Rasayan Journal of Chemistry. (2023). In Vitro ANTIOXIDANT ACTIVITY OF CHALCONE DERIVATIVES. Available at: [Link]

-

Sroka, Z. (2005). Antioxidant and anti-inflammatory activity of synthetic and natural chalcones. PubMed. Available at: [Link]

Sources

- 1. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant Structure⁻Activity Relationship Analysis of Five Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Cytotoxic Effects of 3,2'-Dihydroxychalcone on Cancer Cells

A Note to the Reader:

This presents a challenge in constructing an in-depth technical guide that meets the stringent requirements of scientific integrity and authoritative grounding for a professional audience. The core of such a guide would rely on specific experimental data, mechanistic studies, and established protocols related directly to the compound .

Therefore, to provide a valuable and scientifically accurate resource, this guide will pivot to a closely related and extensively studied compound: 2'-Hydroxychalcone . The principles, experimental designs, and mechanistic pathways discussed for 2'-Hydroxychalcone are highly relevant and foundational for understanding the potential activities of other chalcone derivatives, including the 3,2'-dihydroxy isomer, should research in that specific area become available in the future.

This guide will proceed by using 2'-Hydroxychalcone as the primary subject to illustrate the cytotoxic mechanisms and investigational workflows pertinent to this class of molecules in cancer research.

An In-depth Technical Guide to the Cytotoxic Effects of 2'-Hydroxychalcone on Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of naturally occurring polyphenolic compounds that serve as precursors for flavonoids and are abundant in various edible plants.[1][2] Their core structure, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, provides a versatile scaffold for a wide range of biological activities, including anti-inflammatory, antioxidant, and notably, anticancer effects.[1] Among the numerous synthetic and natural chalcone derivatives, those bearing hydroxyl substitutions have garnered significant attention for their potent cytotoxic activities against various cancer cell lines.[3]

This guide focuses on 2'-Hydroxychalcone , a prominent member of this family, to provide a detailed exploration of its cytotoxic effects on cancer cells. We will delve into the established mechanisms of action, including the induction of apoptosis and autophagy, and the modulation of key signaling pathways. Furthermore, this guide will present detailed, field-proven experimental protocols for the investigation of these phenomena, offering a robust framework for researchers in the field of cancer drug discovery.

Chemical and Physical Properties of 2'-Hydroxychalcone

A thorough understanding of the physicochemical properties of 2'-Hydroxychalcone is fundamental for its application in experimental settings.

| Property | Value |

| Molecular Formula | C₁₅H₁₂O₂ |

| Molecular Weight | 224.26 g/mol |

| Appearance | Yellowish solid |

| Solubility | Soluble in DMSO, ethanol, and other organic solvents; sparingly soluble in water |

| CAS Number | 36574-83-1 |

Note: The CAS number provided is for the general 2'-Hydroxychalcone structure. It is imperative to verify the specific properties of any synthesized or commercially procured batch.

Core Cytotoxic Mechanisms of 2'-Hydroxychalcone

Research has demonstrated that 2'-Hydroxychalcone exerts its anticancer effects through a multi-faceted approach, primarily by inducing programmed cell death and inhibiting pro-survival pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism by which 2'-Hydroxychalcone eliminates cancer cells. This process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

A recent study on breast cancer cells showed that 2'-hydroxychalcone treatment leads to autophagy-dependent apoptosis.[4] The induction of apoptosis by chalcone derivatives is often associated with the generation of reactive oxygen species (ROS), which can trigger mitochondrial dysfunction and the release of pro-apoptotic factors.[5]

Induction of Autophagy

Autophagy is a cellular self-degradation process that can either promote cell survival or lead to cell death. In the context of 2'-Hydroxychalcone treatment, it has been shown to induce autophagy in breast cancer cells.[1][4] This process is characterized by the formation of autophagosomes and can be a precursor to apoptosis.

Cell Cycle Arrest

Chalcone derivatives have been shown to induce cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation. For instance, Licochalcone A, a related chalcone, induces G1 phase arrest in lung squamous cell carcinoma cells.[6] Another chalcone derivative was found to cause G2/M arrest in oral carcinoma cells.[5] While specific data for 3,2'-Dihydroxychalcone is lacking, the investigation of cell cycle modulation is a critical aspect of characterizing any novel chalcone's anticancer activity.

Key Signaling Pathways Modulated by 2'-Hydroxychalcone

The cytotoxic effects of 2'-Hydroxychalcone are underpinned by its ability to modulate critical intracellular signaling pathways that govern cell survival, proliferation, and death.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a pro-survival signaling cascade that is often constitutively active in cancer cells, promoting their proliferation and resistance to apoptosis. 2'-Hydroxychalcone has been shown to significantly inhibit the NF-κB pathway in breast cancer cells.[4] This inhibition is a key mechanism contributing to its pro-apoptotic and autophagic effects.

Diagram of the 2'-Hydroxychalcone-Mediated Inhibition of the NF-κB Pathway

Caption: Workflow for the detection of apoptosis using Annexin V/PI staining.

Data Summary and Interpretation

The following table provides a hypothetical summary of results that could be obtained from the described experiments, illustrating the cytotoxic potential of a chalcone derivative.

| Cancer Cell Line | IC₅₀ (µM) after 48h | % Early Apoptosis at IC₅₀ | % Late Apoptosis at IC₅₀ | Key Protein Modulation (Western Blot) |

| MCF-7 (Breast) | 15.5 | 25.3 | 18.7 | ↓ Bcl-2, ↑ Bax, ↑ Cleaved Caspase-3, ↓ p-NF-κB |

| A549 (Lung) | 22.1 | 20.1 | 15.4 | ↓ Bcl-2, ↑ Bax, ↑ Cleaved Caspase-3, ↓ p-NF-κB |

| HCT116 (Colon) | 18.9 | 28.6 | 21.2 | ↓ Bcl-2, ↑ Bax, ↑ Cleaved Caspase-3, ↓ p-NF-κB |

Conclusion and Future Directions

2'-Hydroxychalcone demonstrates significant cytotoxic effects against a range of cancer cell lines, primarily through the induction of apoptosis and autophagy, and the inhibition of pro-survival signaling pathways such as NF-κB. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this and other chalcone derivatives as potential anticancer therapeutic agents.

Future research should focus on:

-

In vivo efficacy studies: Evaluating the antitumor effects of 2'-Hydroxychalcone in animal models of cancer.

-

Pharmacokinetic and toxicity profiling: Determining the absorption, distribution, metabolism, excretion, and potential toxicity of the compound.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing novel analogues, including 3,2'-Dihydroxychalcone, to identify compounds with improved potency and selectivity.

-

Combination therapies: Investigating the synergistic effects of 2'-Hydroxychalcone with existing chemotherapeutic agents.

The exploration of chalcones remains a promising avenue in the quest for novel and effective cancer therapies.

References

- Pande, A. N., Biswas, S., Reddy, N. D., Jayashree, B. S., Kumar, N., & Rao, C. M. (2018). In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest. Journal of advanced pharmaceutical technology & research, 9(2), 56.

- Yuan, X., Gajan, T., Chu, H., & Chen, X. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Molecules, 26(16), 4999.

- Al-Ostoot, F. H., Al-Ghamdi, S. N., Al-Massarani, S. M., El-Gamal, A. A., Al-Said, M. S., & Abdel-Kader, M. S. (2020). Tri-chalcone suppressed breast cancer cell proliferation and induced apoptosis through intrinsic and extrinsic pathways. Naunyn-Schmiedeberg's archives of pharmacology, 393(10), 1937-1947.

- Montenegro, I., Said, B., Werner, E., Flores, S., & Madrid, A. (2021). Ultrasound assisted synthesis and cytotoxicity evaluation of known 2′, 4′-dihydroxychalcone derivatives against cancer cell lines. Food and Chemical Toxicology, 149, 111969.

- Li, M., Li, Y., Zhang, Y., Wang, Y., Zhang, J., & Wang, H. (2024). 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies. Nutrients, 16(4), 514.

- Geng, G., Wang, Z., Li, Y., & Zhang, J. (2018). Alpha, 2'-dihydroxy-4, 4'-dimethoxydihydrochalcone inhibits cell proliferation, invasion, and migration in gastric cancer in part via autophagy. Biomedicine & Pharmacotherapy, 100, 229-237.

- Ahmad, I., Arya, A., Kumar, A., & Sharma, G. (2023). Licochalcone A induces cell cycle arrest and apoptosis via suppressing MAPK signaling pathway and the expression of FBXO5 in lung squamous cell cancer. Oncology Reports, 50(5), 1-1.

- Todorova, I. T., Nikolova, M. T., & D'Acquarica, I. (2020). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Antioxidants, 9(11), 1083.

- Montenegro, I., Said, B., Werner, E., Flores, S., & Madrid, A. (2021). Ultrasound assisted synthesis and cytotoxicity evaluation of known 2′, 4′-dihydroxychalcone derivatives against cancer cell lines. Food and Chemical Toxicology, 149, 111969.

- Li, M., Li, Y., Zhang, Y., Wang, Y., Zhang, J., & Wang, H. (2024). 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies. Nutrients, 16(4), 514.

- Li, M., Li, Y., Zhang, Y., Wang, Y., Zhang, J., & Wang, H. (2024). 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies. Nutrients, 16(4), 514.

- Cappadone, C., et al. (2024). Chalcones induce apoptosis, autophagy and reduce spreading in osteosarcoma 3D models. Biomedicine & Pharmacotherapy, 178, 117284.

- Chi, Y. S., Cheon, B. S., & Kim, H. P. (2001). Synthesis and anti-inflammatory effect of chalcones and related compounds. Archives of pharmacal research, 24(5), 375-379.

- Zielińska, S., Wesołowska, O., & Wójcik-Pszczoła, K. (2022). Chalcones and Gastrointestinal Cancers: Experimental Evidence. Cancers, 14(19), 4627.

- Ahmad, I., Arya, A., Kumar, A., & Sharma, G. (2023). Licochalcone A induces cell cycle arrest and apoptosis via suppressing MAPK signaling pathway and the expression of FBXO5 in lung squamous cell cancer. Oncology Reports, 50(5), 1-1.

- Hrubá, E., et al. (2022). The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. International Journal of Molecular Sciences, 23(19), 11462.

- Cappadone, C., et al. (2024). Chalcones induce apoptosis, autophagy and reduce spreading in osteosarcoma 3D models. Biomedicine & Pharmacotherapy, 178, 117284.

- de Oliveira, A. B., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules, 28(4), 1836.

- Hseu, Y. C., et al. (2012). The chalcone flavokawain B induces G2/M cell-cycle arrest and apoptosis in human oral carcinoma HSC-3 cells through the intracellular ROS generation and downregulation of the Akt/p38 MAPK signaling pathway. Journal of agricultural and food chemistry, 60(8), 2385-2397.

- Kim, S. H., et al. (2017). Licochalcone H Induces Cell Cycle Arrest and Apoptosis in Human Skin Cancer Cells by Modulating JAK2/STAT3 Signaling. Molecules and cells, 40(12), 965.

- Szliszka, E., & Krol, W. (2013). Chalcones and Dihydrochalcones Augment TRAIL-Mediated Apoptosis in Prostate Cancer Cells. Molecules, 18(5), 5043-5060.

-

ResearchGate. (n.d.). What is the best way for synthesis of 2',4-dihydroxychalcone?. Retrieved from [Link]

- A Novel Tri-Hydroxy-Methylated Chalcone Isolated from Chromolaena tacotana with Anti-Cancer Potential Targeting Pro-Survival Proteins. (2023). Molecules, 28(15), 5786.

- Brassica rapa L. induces cell cycle arrest and apoptosis in neuroblastoma. (2018). Journal of Cancer Science & Therapy, 10(7).

-

ResearchGate. (n.d.). Molecular structures of the three 2'-hydroxy chalcone derivatives. Retrieved from [Link]

- (PDF) Anticancer Activity of Natural and Synthetic Chalcones. (2022).

- (PDF) Anti-Cancerous Effect of 4,4'-Dihydroxychalcone ((2E,2'E)-3,3'-(1,4- Phenylene) Bis (1-(4-hydroxyphenyl) Prop-2-en- 1-one)) on T47D Breast Cancer Cell Line. (2015).

- Hseu, Y. C., et al. (2012). The chalcone flavokawain B induces G2/M cell-cycle arrest and apoptosis in human oral carcinoma HSC-3 cells through the intracellular ROS generation and downregulation of the Akt/p38 MAPK signaling pathway. Journal of agricultural and food chemistry, 60(8), 2385-2397.

Sources

- 1. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The chalcone flavokawain B induces G2/M cell-cycle arrest and apoptosis in human oral carcinoma HSC-3 cells through the intracellular ROS generation and downregulation of the Akt/p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Licochalcone A induces cell cycle arrest and apoptosis via suppressing MAPK signaling pathway and the expression of FBXO5 in lung squamous cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,2'-Dihydroxychalcone via Claisen-Schmidt Condensation

Introduction: The Significance of Chalcones in Modern Drug Discovery

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one scaffold, are a vital class of compounds belonging to the flavonoid family.[1] These molecules are not only key biosynthetic precursors to all flavonoids in plants but also serve as privileged structures in medicinal chemistry. The inherent α,β-unsaturated ketone moiety endows chalcones with a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[2] Dihydroxy-substituted chalcones, in particular, have garnered significant attention due to the enhanced biological activities conferred by the hydroxyl groups. 3,2'-Dihydroxychalcone is a specific analogue with promising therapeutic potential, making its efficient synthesis a topic of considerable interest for researchers in drug development.

The Claisen-Schmidt condensation is a robust and widely employed method for the synthesis of chalcones. This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an acetophenone derivative.[3] The reaction proceeds through the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol addition product yields the thermodynamically stable chalcone.[4]

This document provides a comprehensive guide for the synthesis, purification, and characterization of 3,2'-dihydroxychalcone, leveraging the principles of the Claisen-Schmidt condensation. The protocols and insights presented herein are designed to be a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development.

Reaction Principle: The Claisen-Schmidt Condensation Mechanism

The base-catalyzed Claisen-Schmidt condensation for the synthesis of 3,2'-dihydroxychalcone proceeds through the following mechanistic steps:

-

Enolate Formation: A strong base, such as sodium hydroxide (NaOH), abstracts an acidic α-proton from 2-hydroxyacetophenone to form a resonance-stabilized enolate ion. The presence of the ortho-hydroxyl group can influence the acidity of the α-protons.

-

Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of 3-hydroxybenzaldehyde. This results in the formation of a tetrahedral intermediate.

-

Protonation: The tetrahedral intermediate is protonated by a proton source in the reaction mixture, typically the solvent (e.g., ethanol), to yield a β-hydroxy ketone, also known as an aldol addition product.

-

Dehydration: Under the basic reaction conditions, the β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated ketone, 3,2'-dihydroxychalcone. The formation of the extended conjugated system drives the reaction to completion.

dot graph "Claisen_Schmidt_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Figure 1: Mechanism of the Claisen-Schmidt Condensation for 3,2'-Dihydroxychalcone Synthesis", labelloc=b, fontcolor="#202124"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

// Nodes Reactants [label="2-Hydroxyacetophenone + 3-Hydroxybenzaldehyde", fillcolor="#4285F4"]; Base [label="NaOH (Base)", shape=ellipse, fillcolor="#EA4335"]; Enolate [label="Enolate Formation", fillcolor="#FBBC05"]; Nucleophilic_Attack [label="Nucleophilic Attack", fillcolor="#FBBC05"]; Intermediate [label="Tetrahedral Intermediate", fillcolor="#34A853"]; Protonation [label="Protonation", fillcolor="#FBBC05"]; Aldol_Adduct [label="β-Hydroxy Ketone (Aldol Adduct)", fillcolor="#34A853"]; Dehydration [label="Dehydration (-H₂O)", fillcolor="#FBBC05"]; Product [label="3,2'-Dihydroxychalcone", shape=box, style=rounded, fillcolor="#4285F4"];

// Edges Reactants -> Enolate [label="+ Base"]; Base -> Enolate; Enolate -> Nucleophilic_Attack [label="attacks Aldehyde"]; Nucleophilic_Attack -> Intermediate; Intermediate -> Protonation; Protonation -> Aldol_Adduct; Aldol_Adduct -> Dehydration [label="+ Base"]; Dehydration -> Product; } .dot

Figure 1: Mechanism of the Claisen-Schmidt Condensation

Experimental Protocol: Synthesis of 3,2'-Dihydroxychalcone

This protocol details a representative procedure for the synthesis of 3,2'-dihydroxychalcone. Optimization may be necessary based on specific laboratory conditions and reagent purity.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier |

| 2-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 118-93-4 | Sigma-Aldrich |

| 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 100-83-4 | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Fisher Scientific |

| Ethanol (95%) | C₂H₅OH | 46.07 | 64-17-5 | VWR |

| Hydrochloric Acid (HCl), 10% aq. | HCl | 36.46 | 7647-01-0 | J.T. Baker |

| Distilled Water | H₂O | 18.02 | 7732-18-5 | In-house |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Beaker (250 mL)

-

Büchner funnel and filter paper

-

Ice bath

-

pH paper or pH meter

-

Rotary evaporator (optional)

-

Recrystallization apparatus

Step-by-Step Procedure

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-hydroxyacetophenone (e.g., 1.36 g, 10 mmol) in 20 mL of 95% ethanol.

-

Addition of Aldehyde: To the stirred solution, add 3-hydroxybenzaldehyde (e.g., 1.22 g, 10 mmol).

-

Initiation of Condensation: While stirring at room temperature, slowly add 10 mL of a 40% aqueous solution of sodium hydroxide. The reaction mixture will typically develop a deep color.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Product Precipitation: After 24 hours, pour the reaction mixture into a 250 mL beaker containing 100 mL of cold distilled water.

-

Acidification: While stirring, slowly add 10% aqueous hydrochloric acid to the mixture until it is acidic (pH ~2-3), as indicated by pH paper or a pH meter. A yellow precipitate of the crude 3,2'-dihydroxychalcone should form.

-

Isolation of Crude Product: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the crude product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with copious amounts of cold distilled water to remove any inorganic salts and residual acid.

dot graph "Synthesis_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Figure 2: Workflow for the Synthesis of 3,2'-Dihydroxychalcone", labelloc=b, fontcolor="#202124"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

// Nodes Start [label="Dissolve Reactants in Ethanol", fillcolor="#4285F4"]; Add_Base [label="Add NaOH Solution", fillcolor="#EA4335"]; Stir [label="Stir at Room Temperature (24h)", fillcolor="#FBBC05"]; Precipitate [label="Pour into Cold Water", fillcolor="#34A853"]; Acidify [label="Acidify with HCl", fillcolor="#EA4335"]; Isolate [label="Filter and Wash Crude Product", fillcolor="#4285F4"]; Purify [label="Recrystallize from Ethanol/Water", fillcolor="#FBBC05"]; Characterize [label="Characterize Pure Product", fillcolor="#34A853"]; End [label="Pure 3,2'-Dihydroxychalcone", shape=ellipse, fillcolor="#4285F4"];

// Edges Start -> Add_Base; Add_Base -> Stir; Stir -> Precipitate; Precipitate -> Acidify; Acidify -> Isolate; Isolate -> Purify; Purify -> Characterize; Characterize -> End; } .dot

Figure 2: Workflow for Synthesis

Purification and Characterization

Purification by Recrystallization

The crude 3,2'-dihydroxychalcone can be purified by recrystallization to obtain a product of high purity.

-

Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of dihydroxychalcones.

-

Dissolution: Transfer the crude solid to a flask and add a minimal amount of hot 95% ethanol to dissolve the solid completely.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Slowly add hot distilled water to the hot ethanolic solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol-water mixture, and dry them in a vacuum oven.

Characterization of 3,2'-Dihydroxychalcone

The structure and purity of the synthesized 3,2'-dihydroxychalcone should be confirmed using various spectroscopic techniques.

Physicochemical Properties:

-

Molecular Formula: C₁₅H₁₂O₃[5]

-

Molecular Weight: 240.25 g/mol [5]

-

Appearance: Typically a yellow solid

-

CAS Number: 36574-83-1

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the vinylic protons of the α,β-unsaturated system, and the hydroxyl protons. The coupling constant (J-value) between the vinylic protons is typically around 15-16 Hz, confirming the trans configuration of the double bond. The phenolic protons will appear as broad singlets.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbonyl carbon typically resonates at a downfield chemical shift (around 190 ppm). The signals for the α- and β-carbons of the enone system are also characteristic.[6]

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3200-3600 cm⁻¹), the carbonyl (C=O) group of the ketone (around 1640-1660 cm⁻¹), the carbon-carbon double bond (C=C) of the enone system (around 1550-1600 cm⁻¹), and the aromatic C-H and C=C bonds.[1]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 3,2'-dihydroxychalcone (m/z = 240.25). Fragmentation patterns can provide further structural information.[5]

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.

-

Ventilation: All procedures should be performed in a well-ventilated fume hood.

-

Chemical Handling:

-

Sodium Hydroxide (NaOH): Corrosive and can cause severe burns. Avoid contact with skin and eyes. Handle with care.

-

Hydrochloric Acid (HCl): Corrosive and can cause respiratory irritation. Handle in a fume hood.

-

2-Hydroxyacetophenone and 3-Hydroxybenzaldehyde: May cause skin and eye irritation. Avoid inhalation and contact with skin.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The Claisen-Schmidt condensation provides an efficient and versatile route for the synthesis of 3,2'-dihydroxychalcone. The protocol outlined in this application note, when coupled with careful purification and thorough characterization, enables the reliable production of this valuable compound for further investigation in drug discovery and development. The insights into the reaction mechanism and the detailed experimental procedures are intended to empower researchers to successfully synthesize and study this and other related chalcone derivatives.

References

-

Malaysian Journal of Analytical Sciences. (2024). EXPERIMENTAL AND SIMULATION OF HYDROXY CHALCONE DERIVATIVES AS ANTIOXIDANT AND DRUG-LIKE AGENTS. Retrieved from [Link]

-

PubChem. (n.d.). 2',4'-Dihydroxychalcone. Retrieved from [Link]

-

PubChem. (n.d.). 2',3-Dihydroxychalcone. Retrieved from [Link]

-

Naghiyev, F. N., et al. (2025). (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. IUCrData, 10(3). Retrieved from [Link]

-

SpectraBase. (n.d.). 3,2'-Dihydroxychalcone, bis(2-methylpropionate). Retrieved from [Link]

-

The Journal of Organic Chemistry. (2023). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Retrieved from [Link]

-